molecular formula C7H15FN2O2S B2460906 1-(2-Fluoroethyl)piperidine-4-sulfonamide CAS No. 1878774-82-3

1-(2-Fluoroethyl)piperidine-4-sulfonamide

Cat. No.: B2460906
CAS No.: 1878774-82-3
M. Wt: 210.27
InChI Key: MNYYOBZWUCMDQA-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidine-4-sulfonamide is a chemical compound with the molecular formula C7H15FN2O2S and a molecular weight of 210.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoroethyl group and a sulfonamide group. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)piperidine-4-sulfonamide involves several steps. One common synthetic route includes the reaction of piperidine with 2-fluoroethylamine to form 1-(2-fluoroethyl)piperidine. This intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-(2-Fluoroethyl)piperidine-4-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)piperidine-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)piperidine-4-sulfonamide involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

1-(2-Fluoroethyl)piperidine-4-sulfonamide can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)piperidine-4-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromoethyl)piperidine-4-sulfonamide: Similar structure but with a bromine atom instead of fluorine.

    1-(2-Iodoethyl)piperidine-4-sulfonamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs .

Properties

IUPAC Name

1-(2-fluoroethyl)piperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2O2S/c8-3-6-10-4-1-7(2-5-10)13(9,11)12/h7H,1-6H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYYOBZWUCMDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)N)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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